molecular formula C14H19BF2O3 B6592668 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304635-41-2

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6592668
CAS RN: 2304635-41-2
M. Wt: 284.11 g/mol
InChI Key: UAVPBGRBTOOFJB-UHFFFAOYSA-N
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Description

Difluoromethylation is a process used to introduce a difluoromethyl group into a molecule . This group is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. The process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary greatly depending on their structure and the specific application. For example, difluoromethylated compounds have been used in drug discovery, where they can modulate the properties of bioactive molecules .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary greatly depending on their specific structure and use. It’s important to refer to the relevant safety data sheets for specific compounds .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into developing more efficient and versatile methods for introducing the difluoromethyl group into molecules . This research has the potential to lead to the development of new pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVPBGRBTOOFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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